1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Description
This compound is a 2,5-pyrrolidinedione derivative featuring a 3-chlorophenyl group at the 1-position and a 4-(2-pyrimidinyl)piperazinyl moiety at the 3-position. Its structure combines a rigid pyrrolidinedione core with aromatic and heterocyclic substituents, which are critical for modulating biological activity, particularly in targeting enzymes or receptors involved in cancer and neurological disorders.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIISDTOHJNGJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is an interesting molecule due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of derivatives that have been studied for various therapeutic effects, including antidepressant and antitumor activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.81 g/mol. The structure includes a pyrrolidinedione core, which is linked to a piperazine ring substituted with a chlorophenyl and a pyrimidinyl group.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.81 g/mol |
| Core Structure | Pyrrolidinedione |
| Functional Groups | Chlorophenyl, Pyrimidinyl, Piperazine |
Antidepressant Activity
Research indicates that derivatives of this compound exhibit significant antidepressant-like effects. A study evaluated the effects of similar compounds on mice using the forced swimming test (FST), which is a common model for assessing antidepressant activity. Results showed that the tested compounds reduced immobility time, suggesting an antidepressant effect.
- Case Study : In an experiment with this compound, doses of 10 and 30 mg/kg were administered orally. The results indicated a notable reduction in immobility time compared to control groups, supporting its potential use as an antidepressant .
Antitumor Activity
The compound has also been investigated for its antiproliferative properties against various cancer cell lines. A study focused on its mechanism of action revealed that it inhibits cell proliferation by inducing apoptosis in cancer cells.
- Data Summary :
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 15 | Apoptosis induction |
The mechanisms through which this compound exerts its biological effects involve interactions with specific receptors and pathways:
- Sigma Receptor Modulation : The compound has shown affinity for sigma receptors, which are implicated in mood regulation and neuroprotection.
- Apoptotic Pathways : In cancer cells, it activates caspases leading to programmed cell death.
| Mechanism | Description |
|---|---|
| Sigma Receptor Modulation | Interaction with sigma receptors affecting mood regulation |
| Apoptosis Induction | Activation of caspases leading to cancer cell death |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Structure–Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs):
- The 3-chlorophenyl group in the target compound provides moderate electronegativity, which may enhance binding to hydrophobic pockets in biological targets (e.g., tubulin). In chalcone analogs, bromine (higher electronegativity) at the para position of ring A correlated with lower IC₅₀ values (4.7 μM for 2j) compared to chlorine (13.82 μM for 2h) . This suggests that the 3-Cl substituent in the target compound may offer a balance between potency and metabolic stability.
- Substitution with methoxy (electron-donating) in analogs like 2n and 2p increased IC₅₀ values (25.07–70.79 μM), highlighting the detrimental effect of reduced electronegativity .
- Piperazinyl Moieties: The 4-(2-pyrimidinyl)piperazinyl group is a common feature in tubulin inhibitors (e.g., DZ-3358), where it facilitates interactions with β-tubulin’s colchicine-binding site . Replacement with bulkier groups (e.g., benzyl-pyrrolidinone in ’s compound) may reduce cellular permeability.
Pharmacological and Mechanistic Insights
Antiproliferative Activity:
- DZ-3358, a pyrimidinyl pyrazole analog, inhibits tubulin polymerization (IC₅₀: 0.4 µg/ml) and arrests mitosis in leukemia cells . The target compound’s structural similarity suggests a shared mechanism, though its pyrrolidinedione core may alter binding kinetics.
- Piperazine-free chalcones (e.g., cardamonin, IC₅₀: 4.35 μM) show higher activity than piperazine-containing analogs, indicating that the piperazinyl group’s role is context-dependent .
- Solubility and Bioavailability: The 4-ethoxy substituent in ’s compound increases molecular weight (381.436 vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
